molecular formula C22H14ClNO4S2 B1666327 4E2RCat CAS No. 432499-63-3

4E2RCat

Cat. No.: B1666327
CAS No.: 432499-63-3
M. Wt: 455.9 g/mol
InChI Key: WOBPZFKXPCYOLU-ODLFYWEKSA-N
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Description

4E2RCat is a chemical compound known for its role as an inhibitor of the interaction between eukaryotic translation initiation factor 4E (eIF4E) and eukaryotic translation initiation factor 4G (eIF4G). This interaction is crucial for the initiation of cap-dependent translation, a process essential for protein synthesis in eukaryotic cells . The compound has shown potential in blocking coronavirus replication by inhibiting viral protein expression .

Mechanism of Action

Target of Action

The primary target of 4E2RCat is the interaction between the eukaryotic translation initiation factor 4E (eIF4E) and eIF4G . eIF4E is the cap-binding protein, while eIF4G is a large scaffolding protein . These proteins play a crucial role in the initiation of mRNA translation, a process that is essential for numerous physiological processes such as protein synthesis, cellular growth, and differentiation .

Mode of Action

This compound acts as an inhibitor of the eIF4E-eIF4G interaction, with an IC50 of 13.5 μM . It prevents the interaction between eIF4E and eIF4G, thereby inhibiting cap-dependent translation . This inhibition occurs in a dose-dependent manner .

Biochemical Pathways

The inhibition of the eIF4E-eIF4G interaction by this compound affects the cap-dependent translation pathway . This pathway is crucial for the assembly of the translational machinery, which is the initial step of mRNA translation . By inhibiting this interaction, this compound disrupts the normal functioning of this pathway, leading to a decrease in protein synthesis .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound

Result of Action

The inhibition of the eIF4E-eIF4G interaction by this compound leads to a reduction in mRNA translation . This can have various molecular and cellular effects, depending on the specific mRNAs and proteins affected. For instance, it has been shown to decrease intracellular and extracellular severe acute respiratory coronavirus (SARS-COV) titers .

Biochemical Analysis

Biochemical Properties

4E2RCat inhibits the interaction between eukaryotic translation initiation factor 4E and eukaryotic translation initiation factor 4G with an inhibitory concentration 50 value of 13.5 micromolar . This inhibition prevents the binding of eukaryotic translation initiation factor 4E, a cap-binding protein, to eukaryotic translation initiation factor 4G, a large scaffolding protein. As a result, cap-dependent translation is inhibited. This compound has been shown to significantly decrease the replication of human coronavirus 229E by reducing the percentage of infected cells and the titers of intra- and extracellular infectious virus .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It inhibits cap-dependent translation in a dose-dependent manner, which impacts cell signaling pathways, gene expression, and cellular metabolism . In L-132 cells, this compound reduces messenger ribonucleic acid translation without inducing apoptosis when used at a concentration of 12.5 micromolar . Additionally, this compound decreases both intracellular and extracellular severe acute respiratory syndrome coronavirus replication .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. By inhibiting the interaction between eukaryotic translation initiation factor 4E and eukaryotic translation initiation factor 4G, this compound prevents the assembly of the translational machinery, thereby inhibiting cap-dependent translation . This inhibition affects protein synthesis and can lead to changes in gene expression . The compound does not induce apoptosis, indicating that its effects are specific to the inhibition of translation rather than causing cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under specific storage conditions, such as at -20°C for up to two years in powder form . Over time, this compound continues to inhibit protein synthesis without causing increased cell death . Long-term studies have shown that this compound maintains its inhibitory effects on cap-dependent translation and virus replication in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits protein synthesis without causing significant toxicity . At higher doses, there may be threshold effects that lead to adverse outcomes. It is important to determine the optimal dosage to achieve the desired inhibitory effects while minimizing potential toxic effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein synthesis. By inhibiting the interaction between eukaryotic translation initiation factor 4E and eukaryotic translation initiation factor 4G, this compound affects the overall metabolic flux and levels of metabolites involved in translation . This inhibition can lead to changes in the synthesis of proteins and other biomolecules, impacting cellular metabolism .

Preparation Methods

The synthesis of 4E2RCat involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.

Chemical Reactions Analysis

4E2RCat undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4E2RCat has a wide range of scientific research applications, including:

Comparison with Similar Compounds

4E2RCat is similar to other eIF4E-eIF4G interaction inhibitors, such as 4EGI-1 and 4E1RCat. it has a unique structure that provides distinct advantages in terms of potency and selectivity . For example:

These compounds share a common target but differ in their chemical structures and specific interactions with eIF4E and eIF4G, highlighting the uniqueness of this compound in its class.

Properties

IUPAC Name

5-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO4S2/c23-17-8-6-14(10-16(17)21(26)27)18-9-7-15(28-18)11-19-20(25)24(22(29)30-19)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,26,27)/b19-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBPZFKXPCYOLU-ODLFYWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401022540
Record name 4E2RCat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401022540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432499-63-3
Record name 4E2RCat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401022540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4E2RCat

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